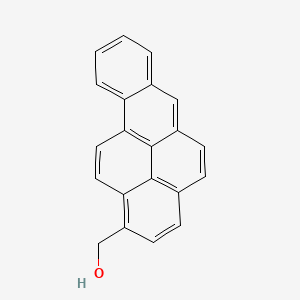
Benzo(a)pyrene-1-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)pyrene-1-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-1-methanol typically involves the reduction, dehydration, and dehydrogenation of benzo(a)pyrene. One common method includes the use of aryl boroxime reagents, which facilitate the formation of the methanol derivative through a series of reduction and dehydration steps .
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s specific applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up for industrial purposes, involving similar reaction conditions and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)pyrene-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound quinone derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol and dichloromethane .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different properties and applications.
Wissenschaftliche Forschungsanwendungen
Benzo(a)pyrene-1-methanol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other PAHs.
Industry: It is used in the development of sensors and other analytical tools for detecting PAHs in environmental samples
Wirkmechanismus
The mechanism of action of benzo(a)pyrene-1-methanol involves its interaction with cellular components, leading to the production of reactive oxygen species (ROS) and the induction of oxidative stress. This can result in DNA damage and the activation of various signaling pathways, including those involving the aryl hydrocarbon receptor (AhR). The compound’s effects are mediated through its metabolites, which can form adducts with DNA and other cellular macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzo(a)pyrene-1-methanol include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
2-Hydroxybenzo(a)pyrene: A hydroxylated derivative with similar properties.
Benzo(a)pyrene-7,8-dihydrodiol: A metabolite formed through the oxidation of benzo(a)pyrene
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo different chemical reactions and interact with biological molecules in distinct ways. Its methanol group provides additional sites for chemical modification, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
86072-96-0 |
|---|---|
Molekularformel |
C21H14O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
benzo[a]pyren-1-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-8-6-13-5-7-15-11-14-3-1-2-4-17(14)19-10-9-18(16)20(13)21(15)19/h1-11,22H,12H2 |
InChI-Schlüssel |
XQUJTLVBHGJCOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)CO)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)
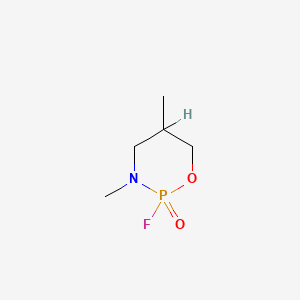
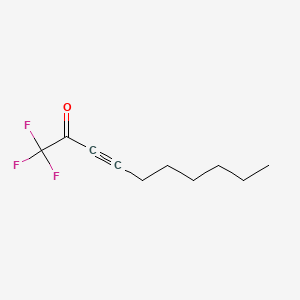
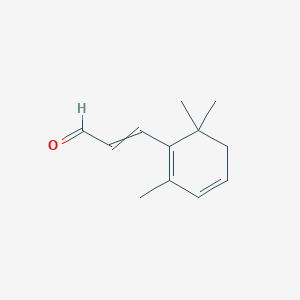
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
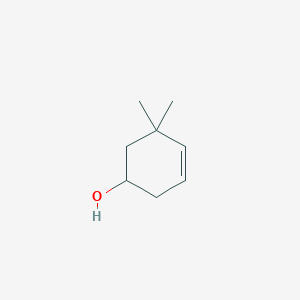

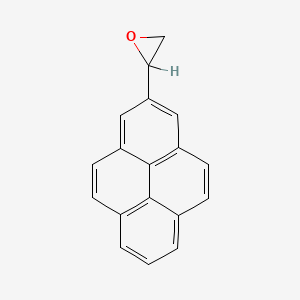

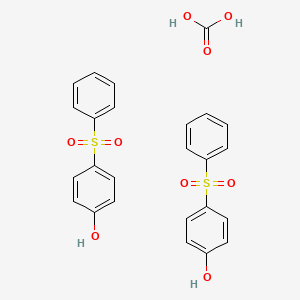
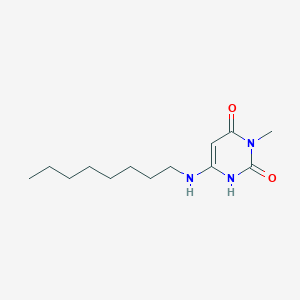
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
